Methyl 3-(3-Hydroxyphenyl)pentanoate

説明

Methyl 3-(3-Hydroxyphenyl)pentanoate is a chemical compound with the CAS Number: 1142234-16-9 . It has a molecular weight of 208.26 . The compound is a colorless to yellow viscous liquid .

Molecular Structure Analysis

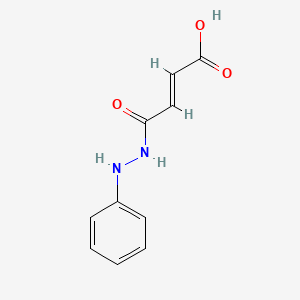

The molecular formula of Methyl 3-(3-Hydroxyphenyl)pentanoate is C12H16O3 . The InChI code for the compound is 1S/C12H16O3/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl 3-(3-Hydroxyphenyl)pentanoate is a colorless to yellow viscous liquid . It has a predicted boiling point of 317.0±17.0 °C . The density is predicted to be 1.090±0.06 g/cm3 at 20 °C .科学的研究の応用

Anticancer Applications

Organotin(IV) complexes with structures similar to "Methyl 3-(3-Hydroxyphenyl)pentanoate" have been explored for their anticancer properties. The synthesis, structural characterization, and cytotoxicity studies of these complexes against various human tumor cell lines reveal their potential as anticancer drugs. These complexes show cytotoxicity comparable to or better than several conventional chemotherapeutic agents (Basu Baul et al., 2009).

Chemical Synthesis and Catalysis

The compound has potential relevance in chemical synthesis, particularly in reactions like hydroesterification. Studies on the cobalt carbonyl-catalyzed hydroesterification of butadiene to produce methyl pentenoate, and further reactions to yield dimethyl adipate, highlight the applicability of similar ester compounds in organic synthesis and catalysis (Matsuda, 1973).

Polymer Science

In the field of polymer science, monomer structure and catalyst effect on the synthesis of hyperbranched polyesters based on closely related compounds have been studied. These investigations shed light on the molecular weight and branching degree of polyesters, which are crucial for understanding the material properties of polymers (Chu et al., 1997).

Inhibitory Effects on Enzymatic Activity

Research on derivatives of "Methyl 3-(3-Hydroxyphenyl)pentanoate" includes studying their role as substrates and inhibitors for key biochemical processes. For instance, compounds prepared from similar structures have been used to explore the inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase, a critical enzyme in cholesterol biosynthesis. These studies provide insights into the design of new inhibitors for therapeutic purposes (Nguyen et al., 1984).

Electrophilic Reactions and Synthetic Applications

The use of thiophene-incorporating compounds as synthetic equivalents for various chain-length esters, demonstrated in reactions promoted by samarium diiodide, points to methodologies for creating long-chain esters with remote functional groups. Such synthetic approaches are valuable for producing complex organic molecules, including pharmaceuticals and materials with specific properties (Yang et al., 2000).

Safety And Hazards

Methyl 3-(3-Hydroxyphenyl)pentanoate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water and consult a doctor . If inhaled, move the person into fresh air and give artificial respiration if necessary .

特性

IUPAC Name |

methyl 3-(3-hydroxyphenyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYKJHDCYFIQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-Hydroxyphenyl)pentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid](/img/structure/B3084677.png)

![3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084678.png)

![3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084686.png)

![3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084693.png)

![3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084704.png)

![3-{[4-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084705.png)

![3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084715.png)

![[(4-Methoxyphenyl)(2-{[2-(4-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084723.png)

-amino]acetic acid](/img/structure/B3084733.png)

![[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084743.png)

![[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084751.png)